3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS No.: 94192-17-3
Cat. No.: VC3840903
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid - 94192-17-3](/images/structure/VC3840903.png)
Specification
CAS No. | 94192-17-3 |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Standard InChI | InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Standard InChI Key | DEEIJRMZDVOOAA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, systematically describes its structure: a propanoic acid chain (C3H5O2) attached to the 5-position of a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4-methylphenyl group (C7H7). Its molecular formula, C12H12N2O3, reflects a 12-carbon backbone with nitrogen and oxygen heteroatoms contributing to its polarity .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 94192-17-3 |
Molecular Weight | 232.23 g/mol |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
InChIKey | DEEIJRMZDVOOAA-UHFFFAOYSA-N |
ChEMBL ID | CHEMBL2442674 |
Structural Analysis
The 1,2,4-oxadiazole ring adopts a planar conformation due to π-electron delocalization, while the 4-methylphenyl group introduces steric bulk that influences molecular packing. The propanoic acid side chain enhances solubility in polar solvents, with a calculated logP of 2.1 suggesting moderate lipophilicity . X-ray crystallography of analogous compounds reveals dihedral angles of ~30° between the oxadiazole and aryl rings, which may affect binding to biological targets .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Cyclocondensation: Reaction of 4-methylbenzamide oxime with methyl acrylate under acidic conditions forms the oxadiazole ring.
-
Hydrolysis: Saponification of the ester intermediate yields the free carboxylic acid .
Reaction Scheme:
Yields range from 65–78% after column chromatography, with purity >95% confirmed by HPLC .
Industrial-Scale Production
Continuous flow reactors are employed to optimize heat transfer and reaction time, reducing byproduct formation. Green chemistry principles are applied via solvent recovery systems, achieving an E-factor (environmental factor) of 2.3 kg waste/kg product—a 40% improvement over batch methods .
Physicochemical Properties
Table 2: Physicochemical Profile
Property | Value |
---|---|
Melting Point | 182–184°C (dec.) |
Solubility (25°C) | DMSO: 45 mg/mL; Water: <1 mg/mL |
pKa | 4.2 (carboxylic acid) |
Stability | Stable under inert gas; degrades upon UV exposure |
The carboxylic acid group confers pH-dependent solubility, with ionization occurring above pH 4.5. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, making it suitable for high-temperature applications .
Pharmacological Applications
Cannabinoid Receptor Modulation
Structural analogs of this compound, such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, act as selective CB2 receptor agonists (Ki = 12 nM) with 100-fold selectivity over CB1 receptors . The methyl group at the para position enhances membrane permeability, as demonstrated in Caco-2 cell assays (Papp = 8.7 × 10⁻⁶ cm/s) .
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), with the oxadiazole ring forming hydrogen bonds with Arg120 and Tyr355. In vitro testing shows IC50 = 3.4 µM against COX-2 vs. >100 µM for COX-1, indicating isoform selectivity .
Hazard Statement | Code |
---|---|
Acute oral toxicity | H302 |
Skin irritation | H315 |
Eye irritation | H319 |
While direct toxicological data for 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid remains limited, structurally related compounds exhibit LD50 values of 320 mg/kg (rat, oral). Proper PPE—including nitrile gloves and eye protection—is recommended during handling .
Comparative Analysis with Structural Analogs
Table 4: Analogue Comparison
Compound | logP | CB2 Ki (nM) | COX-2 IC50 (µM) |
---|---|---|---|
3-[3-(4-Methylphenyl)-oxadiazol]PA | 2.1 | 84* | 3.4 |
3-(3-Phenyl-oxadiazol)PA | 2.8 | 12 | 22.1 |
3-(3-Fluoro-4-methylphenyl)PA | 1.9 | 145 | 5.6 |
*Predicted value based on QSAR modeling
The methyl substituent improves metabolic stability (t₁/₂ = 4.7 h in human microsomes) compared to fluoro analogs (t₁/₂ = 2.1 h), while phenyl derivatives exhibit superior receptor affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume